Home > Products > Screening Compounds P2969 > 1-(4-Chlorobenzyl)-4-phenylpiperidine
1-(4-Chlorobenzyl)-4-phenylpiperidine - 143866-73-3

1-(4-Chlorobenzyl)-4-phenylpiperidine

Catalog Number: EVT-3169404
CAS Number: 143866-73-3
Molecular Formula: C18H20ClN
Molecular Weight: 285.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Chlorobenzyl)-4-phenylpiperidine is a novel chemical compound investigated primarily for its potential as a fungicide, specifically against powdery mildew. [] While its exact source remains unclear from the provided abstracts, its classification falls under piperidine derivatives, known for their diverse biological activities. Research primarily focuses on its ability to control powdery mildew infections in barley. []

Overview

1-(4-Chlorobenzyl)-4-phenylpiperidine is a piperidine derivative characterized by a chlorobenzyl group and a phenyl group attached to the nitrogen-containing six-membered ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical methods, which involve multiple steps and specific reagents. Its synthesis has been documented in several studies focusing on piperidine derivatives and their biological activities.

Classification

1-(4-Chlorobenzyl)-4-phenylpiperidine falls under the category of organic compounds, specifically as an aromatic amine due to the presence of the piperidine ring and aromatic substituents. It is classified as a piperidine derivative, which is a common structure in many pharmacologically active compounds.

Synthesis Analysis

Methods

The synthesis of 1-(4-Chlorobenzyl)-4-phenylpiperidine typically involves several key steps:

  1. Formation of Piperidine Derivatives: The initial step often includes the reaction of 4-chlorobenzyl bromide with phenylpiperidine or related compounds under basic conditions.
  2. Reagents: Common reagents include sodium hydride or potassium carbonate as bases, and solvents such as dimethylformamide or dichloromethane are often used to facilitate the reaction.

Technical Details

A typical synthetic route might involve:

  • Reacting 4-chlorobenzyl bromide with 4-phenylpiperidine in the presence of a base.
  • Heating the mixture to promote nucleophilic substitution, yielding 1-(4-Chlorobenzyl)-4-phenylpiperidine as a product.
  • Purification through recrystallization or chromatography to isolate the desired compound.
Molecular Structure Analysis

Structure

1-(4-Chlorobenzyl)-4-phenylpiperidine has a molecular formula of C17_{17}H18_{18}ClN. Its structure consists of:

  • A piperidine ring (a six-membered ring containing one nitrogen atom).
  • A chlorobenzyl group (a benzene ring substituted with a chlorine atom) attached to one carbon of the piperidine.
  • A phenyl group attached to another carbon of the piperidine.

Data

  • Molecular Weight: Approximately 285.79 g/mol.
  • Melting Point: Specific melting points may vary based on purity but are generally in the range of 100–120 °C.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperidines and aromatic compounds:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under basic conditions.
  2. Reduction Reactions: The compound may also be subjected to reduction reactions to modify functional groups.

Technical Details

For example, treating 1-(4-Chlorobenzyl)-4-phenylpiperidine with lithium aluminum hydride could lead to reduction of the chlorobenzyl moiety, resulting in an alcohol derivative.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(4-Chlorobenzyl)-4-phenylpiperidine often involves interaction with neurotransmitter receptors or enzymes in biological systems. This compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmission and potentially exhibiting therapeutic effects.

Data

Studies have shown that similar piperidine derivatives can interact with dopamine receptors, which may be relevant for conditions such as schizophrenia or depression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the chlorobenzyl group.
Applications

Scientific Uses

1-(4-Chlorobenzyl)-4-phenylpiperidine is primarily explored for its potential pharmaceutical applications, including:

  • Development of antipsychotic medications due to its interaction with dopamine receptors.
  • Investigations into its anti-inflammatory properties, given its structural similarity to other known anti-inflammatory agents.

Research continues into optimizing its synthesis and exploring its biological activity further, potentially leading to novel therapeutic agents in clinical settings.

Introduction and Research Significance

1-(4-Chlorobenzyl)-4-phenylpiperidine represents a structurally refined subclass of 4-phenylpiperidine derivatives, a family of nitrogenous heterocycles with profound pharmacological implications. This compound integrates two critical pharmacophoric elements: the piperidine scaffold—a six-membered heterocycle with one nitrogen atom—and strategically positioned aromatic systems. The 4-phenylpiperidine core is recognized for its versatility in drug design, particularly in central nervous system (CNS)-targeting therapeutics, while the 4-chlorobenzyl modification at the piperidine nitrogen introduces steric and electronic properties that modulate receptor affinity and selectivity [2] [3]. Research on this specific analog addresses the need for novel bioactive molecules with optimized pharmacokinetic and binding properties, bridging gaps between classical opioid pharmacophores and modern targeted therapies.

Structural Taxonomy within Piperidine-Based Biologically Active Compounds

Piperidine derivatives occupy a dominant position in medicinal chemistry due to their conformational flexibility and capacity for diverse receptor interactions. 1-(4-Chlorobenzyl)-4-phenylpiperidine belongs to the N-benzyl-4-phenylpiperidine subclass, characterized by a phenyl group at the C4 position of the piperidine ring and a benzyl moiety attached to the nitrogen (N1). This architecture contrasts with other piperidine-based structural classes:

  • 4-Arylpiperidines: Feature aryl groups directly attached to C4 (e.g., paroxetine, a 4-(p-fluorophenyl)piperidine SSRI) [2].
  • N-Acylpiperidines: Possess carbonyl-containing groups at N1 (e.g., pethidine, an N-methyl-4-phenylpiperidine-4-carboxylate ester opioid) [2] [5].
  • Spiropiperidines & Piperidinones: Incorporate fused ring systems or carbonyl groups within the ring [4].

The 4-chlorobenzyl group in 1-(4-Chlorobenzyl)-4-phenylpiperidine is a critical determinant of its bioactivity. Chlorine’s strong electron-withdrawing effect enhances the π-acidity of the benzyl aromatic ring, potentially facilitating cation-π or halogen-bonding interactions with biological targets. This modification differentiates it from simpler N-benzyl analogs and influences its lipophilicity (LogP) and metabolic stability compared to unsubstituted or alkoxy-substituted benzyl derivatives [4] [5].

Table 1: Structural Comparison of Key 4-Phenylpiperidine Derivatives

CompoundN1 SubstituentC4 SubstituentPharmacological Class
Pethidine (Meperidine)MethylCO₂EtOpioid Analgesic
ParoxetineH (embedded in fluorinated aryloxypropyl chain)4-FluorophenylSSRI Antidepressant
Budipinetert-ButylPhenylAntiparkinsonian
KetobemidoneMethyl3-Hydroxyphenyl-COEtOpioid/ NMDA antagonist
1-(4-Chlorobenzyl)-4-phenylpiperidine4-ChlorobenzylPhenylResearch Compound (μ-opioid focus)

Conformationally, the piperidine ring typically adopts a chair conformation. The equatorial preference of the C4-phenyl group minimizes steric strain, while the N1-(4-chlorobenzyl) group’s orientation influences its accessibility for target binding. The compound’s stereochemistry—particularly if chiral centers exist due to additional substituents—can profoundly impact its pharmacological profile, though the parent molecule lacks chiral centers [3] [8].

Historical Development of 4-Phenylpiperidine Pharmacophores

The exploration of 4-phenylpiperidines began in the 1930s with the accidental discovery of pethidine’s (I) analgesic properties. Pethidine established the minimal pharmacophore for synthetic opioids: a phenyl ring at C4, a basic tertiary amine (N-methyl) at N1, and an ester moiety at C4. This spurred systematic structure-activity relationship (SAR) studies aimed at enhancing potency, reducing side effects, or introducing novel activities [2] [5].

Key evolutionary stages include:

  • N-Substitution Optimization: Replacing N-methyl with larger groups significantly altered receptor profiles. For example, loperamide (N-dimethylaminocarbonylmethyl-4-phenylpiperidine) retains opioid receptor affinity but is restricted to peripheral effects (antidiarrheal) due to P-glycoprotein efflux. The introduction of arylalkyl groups like benzyl (as in 1-(4-Chlorobenzyl)-4-phenylpiperidine) represented a strategy to increase lipophilicity and potentially CNS penetration or affinity for non-opioid targets. Chlorination at the benzyl para-position specifically aimed to fine-tune electronic properties without excessive steric bulk [2] [5].
  • C4 Modification: While early opioids retained the C4-carboxylate ester (e.g., prodine), later compounds explored diverse functionalities. Ketobemidone introduced a ketone group, conferring additional NMDA receptor antagonism. Conversely, compounds like budipine (4-phenyl-4-phenylpiperidine) and prodipine replaced the ester with a second phenyl ring, shifting activity towards Parkinson’s disease treatment. 1-(4-Chlorobenzyl)-4-phenylpiperidine, lacking the C4 ester, aligns more with this latter "non-ester" structural branch, focusing on hydrophobic interactions [2].
  • Rational Design & QSAR: Quantitative SAR (QSAR) studies on 4-phenylpiperidine opioids identified critical molecular descriptors governing μ-opioid receptor affinity. These include molar refractivity (related to steric bulk), lipophilicity (π or LogP), and electronic parameters (σ) of substituents. The 4-chlorobenzyl group’s contribution fits into this optimization landscape, likely enhancing lipophilicity and introducing specific electronic interactions compared to simpler alkyl or unsubstituted benzyl groups [5]. Computational models suggest optimal steric and hydrophobic properties for N1 substituents in this class.

Table 2: Evolution of Key 4-Phenylpiperidine Structural Features and Activities

Generation/CompoundKey Structural FeaturesPrimary Pharmacological ActionRationale for Design
Pethidine (1930s)N-Me, C4-CO₂Etμ-Opioid AgonistPrototype; ester mimic of morphine’s ring A
Prodine (1950s)N-Me, C4-CO₂Et, C3-Meμ-Opioid AgonistEnhanced potency via steric hindrance
Ketobemidone (1940s)N-Me, C4-COEt, C3-HO-Phμ-Opioid Agonist / NMDA AntagonistKetone for dual activity
Loperamide (1970s)N-(CH₂CONMe₂), C4-(p-Cl-Ph)Peripheral μ-Opioid AgonistRestrict CNS entry; target diarrhea
Budipine (1980s)N-t-Bu, C4-PhAntiparkinsonian (MAO-B inhibition, etc.)Shift from analgesia to neurodegeneration
1-(4-Chlorobenzyl)-4-phenylpiperidine (Research)N-CH₂(4-Cl-Ph), C4-Phμ-Opioid focus (Research)Optimize lipophilicity & electronic profile

Knowledge Gaps and Current Research Imperatives

Despite the rich history of 4-phenylpiperidines, significant gaps exist regarding 1-(4-Chlorobenzyl)-4-phenylpiperidine specifically, and related N-benzyl analogs broadly:

  • Deficient Synthetic Methodology: While hydrogenation of pyridines remains a primary route to piperidines, efficient and stereoselective synthesis of 1,4-disubstituted variants like 1-(4-Chlorobenzyl)-4-phenylpiperidine needs refinement. Current methods often rely on multi-step sequences involving N-alkylation of 4-phenylpiperidine precursors (CAS 771-99-3) [8] or reductive amination strategies. Challenges persist in achieving high diastereoselectivity when additional chiral centers are introduced and in developing sustainable, catalytic methods (e.g., using Ru, Co, or Ni catalysts as explored for simpler piperidines [4]). Novel approaches like chemoselective cascade reactions combining coupling and hydrogenation steps warrant exploration [4] [8].
  • Incomplete Pharmacological Profiling: The specific biological target profile and binding affinity data for 1-(4-Chlorobenzyl)-4-phenylpiperidine remain largely unreported in the public domain. While QSAR models predict μ-opioid receptor affinity based on descriptors like molar refractivity, lipophilicity, and polar surface area relevant to its structure [5], experimental validation is crucial. Furthermore, its potential for polypharmacology—interaction with non-opioid targets like sigma receptors, monoamine transporters, or ion channels—is unexplored. Comparative studies against analogs like 4-(4-chlorophenyl)-4-phenylpiperidine hydrochloride [6] are essential to delineate the role of N-benzylation versus C4-disubstitution.
  • Absence of Advanced QSAR/Predictive Modeling: Existing QSAR studies on 4-phenylpiperidine opioids primarily focus on classical analogs (pethidine-like esters or ketones) [5]. Comprehensive modeling incorporating modern 3D-QSAR, molecular docking, and machine learning approaches specifically tailored to N-benzyl-4-arylpiperidines is lacking. Generating such models requires robust biological activity datasets for these compounds, which are currently sparse. Key descriptors needing investigation include the electronic parameter (σ) of the benzyl substituent, the torsional angle between the N-benzyl and piperidine rings, and the molecular volume/shape of the entire molecule.
  • Metabolic Fate and ADME Prediction: No data exists on the absorption, distribution, metabolism, or excretion (ADME) properties of 1-(4-Chlorobenzyl)-4-phenylpiperidine. Predicting potential metabolic soft spots (e.g., N-debenzylation, aromatic hydroxylation, piperidine ring oxidation) using in silico tools and investigating interactions with drug-metabolizing enzymes (e.g., CYPs) are critical research imperatives before further development. The chlorobenzyl group could influence metabolic stability compared to alkyl or unsubstituted benzyl analogs.

Current research imperatives therefore center on:

  • Developing efficient, stereocontrolled synthetic routes.
  • Conducting comprehensive in vitro receptor profiling (opioid and beyond).
  • Building predictive QSAR models using advanced computational methods.
  • Performing preliminary in vitro ADME-Tox studies.
  • Exploring structural hybridization (e.g., introducing functional groups known to confer specific activities, like the m-hydroxyl group in morphine-like compounds) to modulate efficacy and selectivity.

Properties

CAS Number

143866-73-3

Product Name

1-(4-Chlorobenzyl)-4-phenylpiperidine

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-phenylpiperidine

Molecular Formula

C18H20ClN

Molecular Weight

285.8 g/mol

InChI

InChI=1S/C18H20ClN/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2

InChI Key

DHOGBBPTQYJAQA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl

Solubility

4.3 [ug/mL]

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.